molecular formula C25H20N2O3 B2742613 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-27-8

3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2742613
CAS RN: 892420-27-8
M. Wt: 396.446
InChI Key: PNKBWSYYPHGIEU-UHFFFAOYSA-N
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Description

“3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidin-4-one derivatives . These compounds are known for their diverse biological activities and are often used in the development of new drugs .


Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidin-4-one derivatives often involves an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .


Chemical Reactions Analysis

The chemical reactions involving benzofuro[3,2-d]pyrimidin-4-one derivatives are diverse. One common reaction is the annulation reaction mentioned above . Other reactions may depend on the specific substituents present in the molecule.

Scientific Research Applications

Synthesis Techniques

The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves various innovative techniques, including electroorganic synthesis and three-component, one-pot processes. Notably, electrochemical oxidation has been used to convert 3,4-dihydroxybenzoic acid and barbituric acid derivatives into benzofuro[3,2-d]pyrimidine derivatives with good yields and purity (Nematollahi & Goodarzi, 2002). Another efficient method involves a solvent-free, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-diones, demonstrating the chemical versatility and potential for pharmaceutical development of these compounds (Bazgir et al., 2008).

Biological Activity

Benzofuro[3,2-d]pyrimidine derivatives exhibit a range of biological activities, making them promising candidates for drug development. They have been identified to possess anti-HIV, antibacterial, and fungicidal activities. These compounds have shown potential as antagonists of the neuropeptide S receptor, which could be significant in the treatment of allergies and various neurological disorders. Their antimicrobial and antifungal properties further highlight the therapeutic potential of these compounds (Xu Wei-ming, 2010; Vidule, 2011).

Fluorescence Properties

Among the benzofuro[3,2-d]pyrimidine derivatives, certain compounds have been synthesized and analyzed for their solid-state fluorescence properties. This aspect is particularly relevant for the development of new fluorescent markers and probes in biological research. One study highlighted that specific substitutions on the pyrimidine ring, such as amino and benzylamino groups, could significantly enhance the fluorescence intensity, offering new tools for scientific investigations (Yokota et al., 2012).

Mechanism of Action

Benzofuro[3,2-d]pyrimidin-4-one derivatives have been studied for their biological activities. For instance, some derivatives have been found to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), a protein involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . This makes them potential candidates for the development of anticancer drugs .

Future Directions

The future directions for research on “3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds are likely to involve further exploration of their biological activities and potential applications in drug development . This could include more detailed studies on their mechanisms of action, as well as the development of more efficient synthesis methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid, followed by cyclization with urea and acetic anhydride.", "Starting Materials": [ "3-benzyl-2-hydroxybenzofuran-5-carboxylic acid", "4-methylbenzaldehyde", "urea", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid in the presence of sulfuric acid and ethanol to form 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid.", "Step 2: Cyclization of 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid with urea in the presence of sodium acetate and ethanol to form 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Acetylation of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with acetic anhydride in the presence of sulfuric acid and water to form the final product." ] }

CAS RN

892420-27-8

Product Name

3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C25H20N2O3

Molecular Weight

396.446

IUPAC Name

3-benzyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)15-26-22-20-9-5-6-10-21(20)30-23(22)24(28)27(25(26)29)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3

InChI Key

PNKBWSYYPHGIEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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